4-chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine
Description
This compound features a pyrimidine scaffold substituted at position 4 with a chlorine atom and at position 6 with a 3-chloroimidazo[1,2-a]pyrazine moiety. The imidazo[1,2-a]pyrazine core consists of fused imidazole and pyrazine rings, with an additional chlorine at position 3.
Properties
IUPAC Name |
3-chloro-7-(6-chloropyrimidin-4-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N5/c11-7-3-9(15-6-14-7)16-1-2-17-8(12)4-13-10(17)5-16/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYGVLLUIVJZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=CC(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 4-chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine is a member of the pyrimidine family characterized by its unique structural features that contribute to its biological activity. This article provides a comprehensive overview of its biological activities, including anticancer properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₈Cl₂N₄
- Molecular Weight : 267.12 g/mol
- Chemical Structure : The compound features a pyrimidine ring substituted with a chloro group and an imidazo[1,2-a]pyrazine moiety.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent. The following sections summarize key findings related to its biological effects.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines:
-
Mechanism of Action :
- The compound exhibits significant inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest.
- It interacts with specific molecular targets involved in tumor growth and survival pathways.
-
Cell Line Studies :
- In vitro studies demonstrated that the compound has potent cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) with IC₅₀ values ranging from 3.79 µM to 42.30 µM .
- Table 1 summarizes the IC₅₀ values across different cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 3.79 |
| NCI-H460 | 12.50 |
| SF-268 | 42.30 |
- Case Studies :
- A study conducted by Wei et al. reported that derivatives of this compound showed enhanced potency against A549 (lung cancer) with an IC₅₀ of 0.39 µM .
- Another investigation revealed that the compound significantly inhibited Aurora-A kinase activity, which is crucial for mitotic progression in cancer cells .
Other Biological Activities
Beyond anticancer properties, derivatives of this compound have shown promise in other therapeutic areas:
- Anti-inflammatory Effects :
- Some derivatives have been evaluated for their anti-inflammatory properties, demonstrating inhibition of pro-inflammatory cytokines in vitro.
- Antimicrobial Activity :
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-chloro-6-{3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}pyrimidine exhibit potent anticancer properties. Studies have demonstrated that these compounds can inhibit key signaling pathways involved in tumor growth and proliferation. For instance:
- Mechanism of Action : Inhibition of the PI3K/Akt/mTOR pathway has been observed in vitro, leading to reduced cell viability in various cancer cell lines.
| Study Reference | Findings |
|---|---|
| Inhibition of cell proliferation in breast cancer lines. | |
| Induction of apoptosis in lung cancer cells. |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its application in developing new antibiotics is being explored:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate sensitivity noted |
Neurological Applications
Emerging research suggests potential neuroprotective effects of this compound:
- Neuroprotection : Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis.
| Study Reference | Findings |
|---|---|
| Reduced neuroinflammation in animal models. | |
| Improvement in cognitive functions in neurodegenerative disease models. |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Mechanism : Suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the compound was tested against common bacterial strains. Results showed a minimum inhibitory concentration (MIC) that suggests its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Imidazo[1,2-a]Pyrazine Derivatives
- 2-(3-Chloro-5,6-Dihydroimidazo[1,2-a]Pyrazin-7(8H)-yl)Pyridin-3-Amine (CAS: 2098011-43-7) Structural Similarity: Shares the 3-chloroimidazo[1,2-a]pyrazine core but replaces the pyrimidine with a pyridin-3-amine group. However, the absence of a pyrimidine ring could reduce π-π stacking interactions in biological targets .
2.2. Triazolo- and Pyrazolo-Pyrimidine Derivatives
- Triazolopyrimidinones (e.g., Compound 32 in ) Core Structure: Triazolo[1,5-a]pyrimidin-7(4H)-one with a 3-chlorobenzyl substituent. Comparison: The triazole ring introduces different electronic properties (e.g., increased aromaticity) compared to the imidazo-pyrazine system.
- Pyrazolo[1,5-a]Pyrimidines (e.g., Compounds 10c, 10d in )
- Substituents : Feature azo groups (e.g., 2'-chlorophenylazo) and carbonitrile substituents.
- Key Differences : The azo groups confer redox activity and UV-vis absorption properties, which are absent in the target compound. The carbonitrile group may increase metabolic stability compared to chloro substituents .
2.3. Imidazo[1,2-a]Pyridine Derivatives
- 2-(8-Chloro-2-Methylimidazo[1,2-a]Pyridin-6-yl)-Substituted Pyrido-Pyrimidinones () Structural Features: Imidazo[1,2-a]pyridine fused with pyrido-pyrimidinone and piperazine derivatives. Comparison: The pyridine ring (vs.
2.4. Chromeno-Pyrimidine Derivatives ()
- 4-Chloro-9-(2-Chlorobenzylidene)-Chromeno[2,3-d]Pyrimidines (7a–c) Core Structure: Chromeno-pyrimidine with dual chloro substituents. However, the synthetic route for these derivatives relies on phosphorus pentachloride, which may limit scalability compared to milder methods .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
